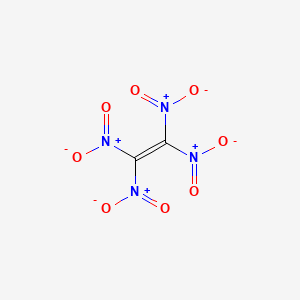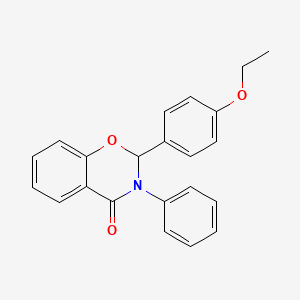
2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one typically involves a multi-step process. One common method involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent, such as ethanol or toluene, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **N-(4-Ethoxyphenyl) Azetidin-2-ones
Uniqueness
2-(p-Ethoxyphenyl)-2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one is unique due to its specific structural features, such as the benzoxazine ring fused with both phenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
20973-42-6 |
|---|---|
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-3-phenyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H19NO3/c1-2-25-18-14-12-16(13-15-18)22-23(17-8-4-3-5-9-17)21(24)19-10-6-7-11-20(19)26-22/h3-15,22H,2H2,1H3 |
Clé InChI |
KMCPXYCBEHQQKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


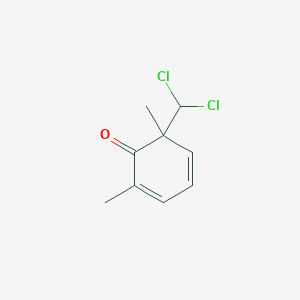
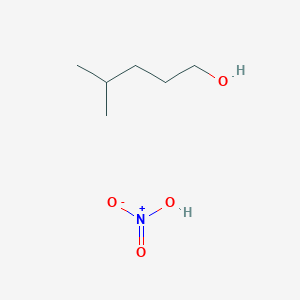
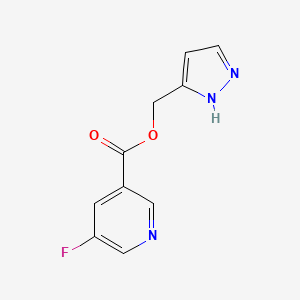
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
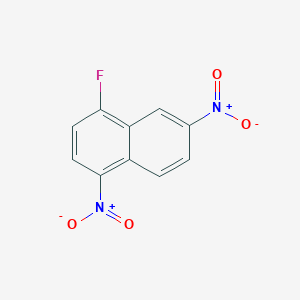

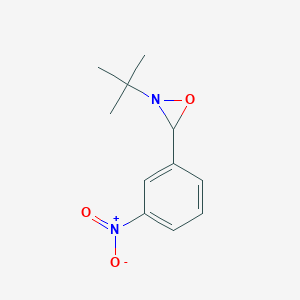

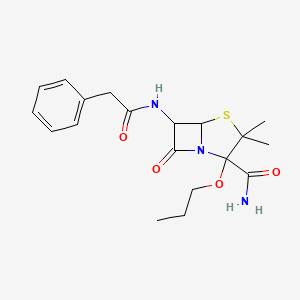


![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
